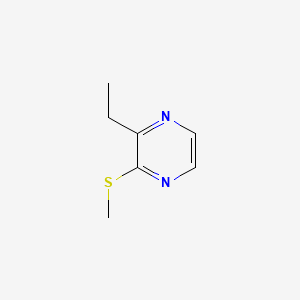

2-Ethyl-3-(methylthio)pyrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble to insoluble in watersoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-3-methylsulfanylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S/c1-3-6-7(10-2)9-5-4-8-6/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHPPOMSLGJAAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN=C1SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7072701 | |

| Record name | Pyrazine, 2-ethyl-3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7072701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; Strong roasted meat aroma | |

| Record name | 2-Ethyl-3-methylthiopyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2108/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Ethyl-3-methylthiopyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2108/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.142-1.145 (20°) | |

| Record name | 2-Ethyl-3-methylthiopyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2108/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

72987-62-3 | |

| Record name | 2-(Methylthio)-3-ethylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72987-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-3-methylthiopyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072987623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-ethyl-3-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazine, 2-ethyl-3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7072701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-3-(methylthio)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-3-METHYLTHIOPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7F04498AY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Occurrence of 2-Ethyl-3-(methylthio)pyrazine in Food

Abstract

2-Ethyl-3-(methylthio)pyrazine is a potent, sulfur-containing heterocyclic aromatic compound that imparts significant nutty, roasted, and meaty flavor notes to a wide array of food products.[1] Its presence is almost exclusively a result of thermal processing, where it is formed as a byproduct of the Maillard reaction and Strecker degradation of specific precursors. This technical guide provides a comprehensive overview of the formation pathways, natural occurrence, and analytical methodologies for this compound. We will explore the key chemical reactions governing its synthesis, its distribution across various food matrices, factors influencing its concentration, and detailed protocols for its extraction and quantification. This document is intended for researchers, food scientists, and flavor chemists engaged in food product development, quality control, and academic research.

Introduction: The Aromatic Signature of Thermal Processing

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are among the most important contributors to the aromas of cooked, roasted, and toasted foods. Within this family, this compound (C7H10N2S) holds a unique position due to its potent and distinct sensory profile, often described as having strong roasted, nutty, and cooked meat aromas.[1][2] Its formation is a hallmark of the complex cascade of chemical changes that occur when foods are heated, fundamentally altering their flavor and creating the desirable characteristics associated with baking, roasting, and frying. Understanding the genesis and occurrence of this specific pyrazine is critical for controlling and optimizing the flavor profiles of thermally processed foods.

Key Chemical Properties:

-

Molecular Formula: C7H10N2S[3]

-

Molecular Weight: 154.23 g/mol [3]

-

Appearance: Pale yellow to reddish-yellow liquid[1]

-

CAS Number: 72987-62-3[3]

Chemical Formation Pathways: The Maillard Reaction and Strecker Degradation

The existence of this compound in food is not typically a result of biosynthesis in raw materials but is rather a product of chemical reactions during processing. The primary route of formation involves the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, coupled with the Strecker degradation of a specific amino acid.

The essential precursors for its formation are:

-

A Sulfur-Containing Amino Acid: Methionine is the crucial source of the -SCH3 (methylthio) group.

-

An Amino Group Source: Other amino acids can provide the nitrogen atoms for the pyrazine ring.

-

A Dicarbonyl Source: These are intermediates of the Maillard reaction, such as glyoxal, methylglyoxal, and diacetyl, formed from the degradation of sugars. The ethyl group (-CH2CH3) is often derived from α-dicarbonyl compounds like 2,3-pentanedione or from the carbon skeleton of amino acids like threonine.[4][5]

The formation can be visualized as a multi-step process:

-

Step 1: Strecker Degradation of Methionine: Methionine reacts with a dicarbonyl compound, leading to its degradation into methional (CH3SCH2CH2CHO), an aldehyde that carries the characteristic methylthio group.

-

Step 2: Formation of α-Aminocarbonyls: The reaction of other amino acids with dicarbonyls generates α-aminocarbonyl intermediates.

-

Step 3: Condensation and Ring Formation: Two molecules of an α-aminocarbonyl compound can condense to form a dihydropyrazine intermediate.

-

Step 4: Side-Chain Incorporation and Aromatization: The methional (from Step 1) and other reactive intermediates can react with the dihydropyrazine ring. Subsequent oxidation (aromatization) leads to the formation of the stable this compound.

Caption: Formation pathway of this compound.

Natural Occurrence and Concentration in Foodstuffs

This compound is detected in a wide variety of thermally processed foods where its nutty and roasted notes are integral to the overall flavor profile. Its concentration can vary significantly depending on the food matrix, precursor availability, and processing conditions.

| Food Category | Specific Food Item | Typical Concentration Range | Sensory Contribution |

| Roasted Products | Roasted Peanuts | High | Core "roasted peanut" flavor |

| Coffee Beans (Roasted) | Moderate to High | Nutty, earthy notes in coffee aroma | |

| Cocoa Beans (Roasted) | Moderate | Contributes to chocolatey, roasted profile | |

| Baked Goods | Bread Crust | Low to Moderate | Part of the "freshly baked" crust aroma |

| Crackers / Biscuits | Low to Moderate | Toasted, savory notes | |

| Cooked Meats | Fried/Roasted Beef | Moderate | Savory, "meaty" character |

| Roasted Chicken | Low to Moderate | Roasted, savory skin and meat notes | |

| Fermented Products | Some Cheeses | Low | Background nutty, savory notes |

| Natto (Fermented Soy) | Present | Part of the characteristic strong aroma |

Factors Influencing Formation

The final concentration of this compound is not static; it is the result of a dynamic interplay of several factors during food processing. Understanding these variables allows for the targeted modulation of flavor profiles.

-

Temperature and Time: The rate of the Maillard reaction and subsequent pyrazine formation is highly temperature-dependent. Higher temperatures and longer heating times generally favor increased pyrazine production, up to a point where thermal degradation may occur.

-

pH: The pH of the food matrix influences the Maillard reaction pathways. A slightly alkaline or neutral pH typically accelerates the reaction and the formation of color and aroma compounds, including pyrazines.

-

Water Activity (aw): Water is a product of the condensation steps in the Maillard reaction, so very high water activity can inhibit the reaction rate. Maximum reaction rates are often observed at intermediate water activity levels (aw = 0.6-0.8).

-

Precursor Availability: The concentration of available methionine, reducing sugars, and other amino acids is the most direct limiting factor. Foods rich in these precursors, such as nuts, grains, and meat, are more likely to produce significant quantities of this pyrazine upon heating. The specific types of amino acids and sugars can also influence the formation of different pyrazine derivatives.[6]

Analytical Methodologies for Detection and Quantification

Accurate identification and quantification of volatile compounds like this compound in complex food matrices require sophisticated analytical techniques. The gold-standard workflow involves extraction and concentration followed by gas chromatography-mass spectrometry (GC-MS).

This protocol outlines a common, solvent-free method for extracting volatile and semi-volatile compounds from a food sample for GC-MS analysis.

Rationale: HS-SPME is chosen for its simplicity, sensitivity, and reduction in solvent use. It effectively captures volatile aroma compounds from the headspace above the sample, concentrating them onto a coated fiber for direct injection into the GC.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 2-5 grams of the homogenized food sample (e.g., ground roasted peanuts, brewed coffee) into a 20 mL headspace vial.

-

Add a known amount of a suitable internal standard (e.g., 2-Methyl-3-heptanone, deuterated pyrazine analog) for accurate quantification.

-

If the sample is solid, add 5-10 mL of deionized water or a saturated NaCl solution to aid the release of volatiles into the headspace.

-

Immediately seal the vial with a magnetic screw cap fitted with a PTFE/silicone septum.

-

-

Equilibration and Extraction:

-

Place the vial in a heating block or water bath equipped with a magnetic stirrer.

-

Equilibrate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with constant agitation. This allows the volatile compounds to partition into the headspace.

-

Introduce the SPME fiber (e.g., a Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS fiber) into the vial's headspace, ensuring it does not touch the sample.

-

Expose the fiber for a defined extraction time (e.g., 30 minutes) at the same temperature and agitation to allow for the adsorption of analytes.

-

-

Desorption and GC-MS Analysis:

-

Retract the fiber and immediately insert it into the heated injection port of the gas chromatograph (GC).

-

Desorb the analytes from the fiber at a high temperature (e.g., 250°C) for a short period (e.g., 3-5 minutes) in splitless mode to ensure complete transfer to the GC column.

-

Begin the GC temperature program and mass spectrometer (MS) data acquisition.

-

-

Chromatographic and Spectrometric Conditions:

-

GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWax).

-

Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C) to elute all compounds.

-

MS Detection: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-350.

-

-

Identification and Quantification:

-

Identification: Confirm the identity of this compound by comparing its retention time and mass spectrum with that of an authentic chemical standard and/or a library database (e.g., NIST, Wiley).[3]

-

Quantification: Calculate the concentration based on the peak area ratio of the analyte to the internal standard, using a previously established calibration curve.

-

Caption: HS-SPME-GC-MS workflow for pyrazine analysis.

Conclusion

This compound is a pivotal flavor compound whose presence is a direct indicator of thermal processing in foods. Its formation via the Maillard reaction and Strecker degradation from methionine and other precursors is a complex but fundamental process in flavor chemistry. By understanding the factors that govern its formation and employing robust analytical techniques like HS-SPME-GC-MS, food scientists and researchers can effectively monitor, control, and optimize the desirable roasted, nutty, and savory notes that define many of the world's most popular food items.

References

- SIELC Technologies. (2018, May 16). Pyrazine, 2-ethyl-3-(methylthio)-.

- Benchchem. This compound | 72987-62-3.

- RIFM. (2023, December 12). RIFM fragrance ingredient safety assessment, 2-ethyl-3-methylpyrazine, CAS Registry Number 15707-23-0.

- Inchem.org. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48).

- Adams, T. B., et al. (2005). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Food and Chemical Toxicology, 43(3), 427-440.

- Chem-Impex. This compound.

- ScenTree. 2-ethyl-3-methyl pyrazine (CAS N° 15707-23-0).

- The Good Scents Company. 2-methyl-3-(methyl thio) pyrazine, 2882-20-4.

- Ventos. 2-ETHYL-3-METHYLPYRAZINE.

- NIST. Pyrazine, 2-ethyl-3-(methylthio)-.

- The Good Scents Company. 2-ethyl-3-methyl thiopyrazine, 72987-62-3.

- Adams, T. B., et al. (2005). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. PubMed.

- Kerler, J., et al. (1996). Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction. Journal of Agricultural and Food Chemistry.

- National Institutes of Health (NIH). (2021, July 16). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase.

- Perfumer & Flavorist. (2017, November 21). Flavor Bites: 2-Ethyl 3-Methyl Pyrazine.

Sources

Introduction: The Aromatic Signature of 2-Ethyl-3-(methylthio)pyrazine

An In-depth Technical Guide to the Synthesis of 2-Ethyl-3-(methylthio)pyrazine

This compound is a potent, sulfur-containing heterocyclic compound highly valued in the flavor and fragrance industry.[1] It is a key contributor to the desirable roasted, nutty, and savory notes found in a variety of cooked foods, including roasted meats, coffee, and baked goods.[1][2] Its distinct and powerful aromatic profile makes it an essential component for food chemists and flavorists aiming to create or enhance complex sensory experiences in consumer products.[1] This guide provides a detailed exploration of the principal synthetic pathways for this molecule, offering field-proven insights for researchers and drug development professionals who may encounter this scaffold in their work.

Pyrazines, as a class, are formed naturally during thermal processes like the Maillard reaction.[3] However, for commercial and research applications, chemical synthesis is necessary to achieve the required purity and yield. The synthesis of substituted pyrazines like this compound requires a multi-step approach, typically involving the initial formation of a substituted pyrazine core followed by the introduction of the desired functional groups.

| Compound Property | Value |

| IUPAC Name | This compound[4] |

| CAS Number | 72987-62-3[4] |

| Molecular Formula | C₇H₁₀N₂S[4] |

| Molecular Weight | 154.23 g/mol [4] |

| Appearance | Pale yellow to reddish-yellow liquid[1][2] |

| Odor Profile | Roasted, cooked meat, nutty[1][2] |

Retrosynthetic Analysis: A Strategic Deconstruction

A logical retrosynthetic analysis of this compound reveals two primary disconnection points, leading to two viable and robust synthetic strategies. The primary disconnections are at the C-S bond of the methylthio group and the C-N bonds of the pyrazine ring.

References

An In-Depth Technical Guide to Determining the Olfactory Threshold of 2-Ethyl-3-(methylthio)pyrazine

This guide provides a comprehensive framework for researchers, scientists, and professionals in the flavor, fragrance, and drug development industries for determining the olfactory threshold of the potent aroma compound, 2-Ethyl-3-(methylthio)pyrazine. This document emphasizes scientific integrity, methodological rigor, and the integration of sensory and analytical techniques.

Introduction: The Aromatic Significance of this compound

This compound is a heterocyclic compound renowned for its distinctive nutty and roasted aroma.[1] It is a key contributor to the sensory profile of a wide array of thermally processed foods, including roasted nuts, coffee, and baked goods.[1] The perception of its aroma, even at trace concentrations, can significantly influence the overall flavor and consumer acceptance of a product. Consequently, the precise determination of its olfactory threshold is of paramount importance for quality control, new product development, and regulatory compliance.

The olfactory threshold is the minimum concentration of a substance that can be detected by the human sense of smell.[2] Understanding this critical value for this compound allows for:

-

Flavor Profile Optimization: Tailoring the concentration of this compound to achieve a desired aromatic intensity.

-

Off-Note Identification and Mitigation: Establishing the concentration at which it may be perceived as an undesirable aroma.

-

Quality Control: Ensuring batch-to-batch consistency in products where this compound is a key flavor component.

-

Regulatory Adherence: Providing data for safety assessments and labeling requirements.

This guide will provide a detailed, step-by-step methodology for determining the olfactory threshold of this compound, grounded in established international standards and best practices in sensory science.

Foundational Principles of Olfactory Threshold Measurement

Before delving into the experimental protocol, it is crucial to understand the two primary types of olfactory thresholds:

-

Detection Threshold: The lowest concentration of a stimulus that is perceivable by the human senses. At this level, the panelist is aware of a stimulus but may not be able to identify it.

-

Recognition Threshold: The lowest concentration at which a stimulus can not only be detected but also identified and described. This value is typically higher than the detection threshold.

This guide will focus on determining the detection threshold , as it represents the absolute limit of sensory perception for this compound.

A Rigorous Protocol for Olfactory Threshold Determination: The ASTM E679-19 Standard

The cornerstone of a reliable olfactory threshold determination is a standardized and validated methodology. The ASTM E679-19, "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits," provides a robust framework for this purpose.[3] This method is designed to minimize psychological biases and produce statistically sound results.

Core Principle of the Forced-Choice Ascending Concentration Series

In this method, panelists are presented with a series of sample sets, each containing three samples (a "triangle test").[2] Two of the samples are blanks (the medium without the odorant), and one contains a specific concentration of this compound. The concentrations are presented in an ascending order, starting from a level well below the expected threshold. Panelists are "forced" to choose the sample they believe is different, even if they are not certain. The threshold is then determined based on the concentration at which a statistically significant number of panelists can correctly identify the "odd" sample.

Detailed Experimental Workflow

The following is a step-by-step protocol for determining the olfactory threshold of this compound:

Step 1: Preparation of Stock and Serial Dilutions

-

Primary Stock Solution: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., ethanol). The purity of the compound should be ≥98%.

-

Secondary Stock Solution: From the primary stock, prepare a secondary stock solution in the chosen medium for the test (e.g., deionized, odor-free water or purified air).

-

Serial Dilutions: Create a series of dilutions from the secondary stock solution, with each step representing a geometric progression (e.g., a factor of 2 or 3). The series should span a wide range of concentrations, starting from well below the anticipated threshold to a level that is easily detectable.

Step 2: Sample Presentation

-

Triangle Test Setup: For each concentration level, prepare a set of three samples. Two will be blanks, and one will be the diluted this compound solution.

-

Randomization and Blinding: The position of the spiked sample within each set must be randomized to prevent positional bias. All samples should be presented in identical, opaque containers and coded with random three-digit numbers to blind the panelists.

-

Ascending Order: Present the sample sets to the panelists in order of increasing concentration.

Step 3: Panelist Evaluation

-

Instructions: Instruct the panelists to sniff each of the three samples in a set and identify the one that smells different from the other two.

-

Forced Choice: Emphasize that they must make a choice for each set, even if they are guessing.

-

Rinsing: Provide panelists with a neutral substance (e.g., odor-free water) to "rinse" their palate between sample sets to prevent olfactory fatigue.

Step 4: Data Collection

-

Record Responses: For each panelist and each concentration level, record whether they correctly identified the spiked sample.

The entire experimental workflow can be visualized in the following diagram:

Figure 1: Workflow for Olfactory Threshold Determination.

The Human Instrument: Panelist Selection and Training

The reliability of sensory data is entirely dependent on the quality and training of the sensory panel. Therefore, rigorous panelist selection and management are non-negotiable.

Panelist Screening

-

General Health: Panelists should be in good general health and free from any conditions that could affect their sense of smell (e.g., colds, allergies).

-

Smoking and Dietary Restrictions: Panelists should refrain from smoking, eating, or drinking anything other than water for at least one hour before a sensory session.

-

Anosmia Screening: Screen potential panelists for specific anosmia (the inability to smell certain compounds) to this compound or related compounds. This can be done using a simple triangle test with a known, easily detectable concentration.

Panelist Training

-

Familiarization: Familiarize the panelists with the aroma of this compound at various concentrations.

-

Methodology Training: Train the panelists on the 3-Alternative Forced-Choice (3-AFC) methodology.[2] Conduct several practice sessions with known samples to ensure they understand the task.

-

Performance Monitoring: Continuously monitor the performance of each panelist for consistency and reliability.

From Raw Data to a Definitive Threshold: Data Analysis

Once the sensory data has been collected, the next step is to calculate the olfactory threshold.

Individual Threshold Calculation

For each panelist, the individual threshold is typically defined as the geometric mean of the last concentration at which they failed to correctly identify the spiked sample and the first concentration at which they did correctly identify it.

Group Threshold Calculation: The Best Estimate Threshold (BET)

The group threshold, or Best Estimate Threshold (BET), is the geometric mean of the individual thresholds of all the panelists. This provides a more robust and representative value for the olfactory threshold of the compound.

Bridging Perception and Chemistry: The Role of Gas Chromatography-Olfactometry (GC-O)

While sensory panels are essential for determining the olfactory threshold, analytical techniques like Gas Chromatography-Olfactometry (GC-O) provide invaluable complementary data. GC-O combines the separation power of gas chromatography with the human nose as a detector.[2]

The process involves:

-

Separation: A sample containing this compound is injected into a gas chromatograph, which separates the volatile compounds.

-

Detection: As the separated compounds exit the GC column, the effluent is split. One portion goes to a conventional detector (like a mass spectrometer for identification), and the other goes to a sniffing port where a trained analyst assesses the odor.

GC-O can be used to:

-

Confirm the Aroma Contribution: Verify that this compound is indeed responsible for the characteristic nutty/roasted aroma in a complex mixture.

-

Identify Co-eluting Odorants: Determine if other compounds are contributing to the perceived aroma at the same retention time.

-

Assess Aroma Intensity: The analyst can rate the intensity of the odor of each compound as it elutes, providing a semi-quantitative measure of its contribution to the overall aroma profile.

A Comparative Landscape: Olfactory Thresholds of Other Pyrazines

| Pyrazine Derivative | Olfactory Threshold in Water (ppb) | Characteristic Aroma |

| 2-Methylpyrazine | 60,000 | Green, nutty, cocoa |

| 2-Ethylpyrazine | 6,000 | Musty, nutty, buttery |

| 2,5-Dimethylpyrazine | 800 | Chocolate, roasted nuts |

| 2,3,5-Trimethylpyrazine | 400 | Nutty, baked potato |

| 2-Ethyl-3,5-dimethylpyrazine | 1 | Cocoa, chocolate, nutty |

| 2-Ethyl-3-methoxypyrazine | 0.4 | Roasted nut |

Source: Leffingwell & Associates[4]

The presence of the methylthio group in this compound is likely to significantly lower its olfactory threshold compared to its non-sulfur-containing counterparts, as sulfur-containing compounds are often characterized by very low odor thresholds.[5]

Conclusion: A Pathway to Precise Olfactory Characterization

The determination of the olfactory threshold of this compound is a critical undertaking for any industry that leverages its potent aromatic properties. By adhering to the rigorous, standardized methodology outlined in this guide, researchers and quality control professionals can obtain reliable, reproducible, and scientifically defensible results. The integration of a well-trained sensory panel with advanced analytical techniques like GC-O provides a comprehensive understanding of this important flavor compound. The principles and protocols detailed herein empower the user to confidently navigate the complexities of sensory science and unlock the full potential of this compound in their applications.

References

-

ASTM International. (2019). ASTM E679-19, Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits. Retrieved from [Link]

-

Leffingwell & Associates. (n.d.). Pyrazines. Retrieved from [Link]

-

Zhao, G., Feng, Y., Hadiatullah, H., Zheng, F., & Yao, Y. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(3), 557. Retrieved from [Link]

-

Koehler, P. E., Mason, M. E., & Odell, G. V. (1971). Odor threshold levels of pyrazine compounds and assessment of their role in the flavor of roasted foods. Journal of Food Science, 36(5), 816-818. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-ethyl-3-methyl thiopyrazine. Retrieved from [Link]

- Boelens, M. H., & van der Linde, L. M. (1995). Volatile character-impact sulfur compounds and their sensory properties. In Sulfur Compounds in Foods (pp. 18-29). American Chemical Society.

-

Zakarya, D., Farhaoui, L., Hamidi, M., & Bouachrine, M. (2006). Structure-olfactive threshold relationships for pyrazine derivatives. Journal of Molecular Modeling, 12(6), 985-989. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-olfactive threshold relationships for pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrazines [leffingwell.com]

- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]

2-Ethyl-3-(methylthio)pyrazine CAS number 72987-62-3

An In-depth Technical Guide to 2-Ethyl-3-(methylthio)pyrazine (CAS: 72987-62-3)

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No. 72987-62-3), a heterocyclic aromatic compound of significant interest to the flavor, fragrance, and chemical synthesis sectors. As a key contributor to the sensory profile of many cooked and roasted foods, its unique organoleptic properties are highly valued. This document, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, explores its natural formation pathways and synthetic methodologies, outlines robust analytical techniques for its characterization and quality control, discusses its primary applications, and summarizes critical safety and handling information. The guide synthesizes field-proven insights with established scientific principles to serve as an authoritative resource.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted pyrazine derivative that imparts potent and distinctive aroma profiles.[1] Its molecular structure, featuring an ethyl group and a methylthio group on the pyrazine ring, is responsible for its characteristic nutty, roasted, and meaty scent.[1][2] Pyrazines are a class of compounds widely found in baked and roasted goods, formed naturally through the Maillard reaction.[3][4]

The fundamental properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 72987-62-3 | [1][5][6] |

| Molecular Formula | C₇H₁₀N₂S | [1][6] |

| Molecular Weight | 154.23 g/mol | [1][6][] |

| IUPAC Name | This compound | [6] |

| Synonyms | 2-(Methylthio)-3-ethylpyrazine, 3-Ethyl-2-(methylthio)pyrazine | [1][5][6] |

| Appearance | Pale yellow to reddish-yellow liquid | [1][2] |

| Odor Profile | Strong roasted or cooked meat, nutty, earthy | [1][2] |

| Density | ~1.11 - 1.145 g/cm³ at 20°C | [1][2] |

| Boiling Point | 234-236 °C at 760 mmHg | [2][] |

| Refractive Index | n20/D ~1.568 - 1.583 | [1][2] |

| Flash Point | ~95.56 °C (204 °F) | [2] |

| Solubility | Soluble in alcohol; slightly soluble in water (~1122 mg/L at 25°C est.) | [2] |

| Purity (Typical) | ≥ 98% (by GC) | [1] |

Synthesis and Natural Formation Pathways

The presence of this compound in food is primarily a result of the Maillard reaction. However, for commercial applications, targeted organic synthesis is required to achieve high purity and yield.

Natural Formation: The Maillard Reaction

The Maillard reaction is a non-enzymatic browning process that occurs between amino acids and reducing sugars upon heating.[4][8] It is the cornerstone of flavor development in cooked foods. The formation of alkylpyrazines, including sulfur-containing variants, is a key outcome of this complex cascade. The nitrogen atoms in the pyrazine ring are derived from amino acids, while the carbon backbone originates from the sugar. Sulfur-containing amino acids like cysteine and methionine are crucial for the incorporation of the methylthio group.

The formation of this specific pyrazine is influenced by the availability of specific amino acid precursors and roasting conditions.[9] For instance, research suggests that certain amino acids like cysteine can promote the generation of related sulfur-containing pyrazines during the heating process.[9]

Caption: Maillard reaction pathway for pyrazine formation.

Chemical Synthesis

The synthesis of substituted pyrazines often involves the condensation of an α-dicarbonyl compound with a 1,2-diamine.[10] Variations like the Gutknecht and Staedel-Rugheimer syntheses are foundational methods that rely on the self-condensation of α-amino ketones.[3][11][12] For a highly substituted, unsymmetrical pyrazine like this compound, a more controlled, stepwise approach is necessary.

A plausible synthetic strategy involves the reaction of 2,3-dichloropyrazine with reagents to introduce the ethyl and methylthio groups sequentially. This approach offers regiochemical control.

Caption: A potential synthetic workflow for the target compound.

Exemplary Synthesis Protocol

This protocol is a representative methodology based on established pyrazine chemistry.[13] Caution: This procedure should only be performed by trained chemists in a suitable laboratory environment with appropriate personal protective equipment (PPE).

Step 1: Monosubstitution with Methylthio Group

-

Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 2,3-dichloropyrazine in a suitable anhydrous solvent like THF.

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add one equivalent of sodium methanethiolate (NaSMe) solution. The exothermicity of the reaction must be controlled.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. Rationale: Using one equivalent of the nucleophile at a controlled temperature favors monosubstitution over disubstitution.

-

Work-up: Quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-chloro-3-(methylthio)pyrazine.

Step 2: Introduction of the Ethyl Group via Cross-Coupling

-

Setup: In a dry flask under nitrogen, add the crude intermediate from Step 1, a palladium catalyst (e.g., Pd(PPh₃)₄), and an anhydrous solvent (e.g., THF or dioxane).

-

Reagent Addition: Slowly add a solution of ethylmagnesium bromide (or a suitable ethyl-organometallic reagent for Suzuki coupling, like an ethylboronic acid derivative with a base).

-

Reaction: Heat the mixture to reflux and maintain for 4-12 hours, monitoring by TLC or GC-MS until the starting material is consumed. Rationale: Palladium-catalyzed cross-coupling is a highly efficient and standard method for forming C-C bonds on heteroaromatic rings.

-

Work-up: Cool the reaction, quench carefully with a saturated ammonium chloride solution, and extract the product. Purify the crude material.

Step 3: Purification

-

Method Selection: The crude product can be purified by either vacuum distillation or column chromatography on silica gel.[11]

-

Distillation: If the product is thermally stable and has a suitable boiling point, fractional vacuum distillation is an effective method for purification on a larger scale.

-

Chromatography: For smaller scales or to remove closely related impurities, column chromatography using a hexane/ethyl acetate gradient system is recommended.[11] Collect fractions and combine those containing the pure product, as determined by TLC.

-

Final Product: Remove the solvent under reduced pressure to obtain the final product as a pale yellow to reddish-yellow liquid.[1]

Analytical Characterization and Quality Control

To ensure the identity, purity, and consistency of this compound, a suite of analytical techniques is employed. The workflow typically involves chromatographic separation followed by spectroscopic identification.

Caption: Standard analytical workflow for quality control.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for assessing purity and confirming molecular weight.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the solution into the GC system.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. Rationale: This temperature program ensures separation from volatile impurities and elution of the target analyte.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: The resulting chromatogram will show a major peak for the target compound. The area of this peak relative to the total area of all peaks determines the purity (e.g., ≥98%).[1] The mass spectrum will show the molecular ion peak (M⁺) at m/z 154, confirming the molecular weight.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC provides an alternative method for purity analysis, particularly for less volatile impurities.[5]

Protocol:

-

Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration of ~0.5 mg/mL.

-

HPLC Conditions: [5]

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, potentially with a small amount of acid (e.g., phosphoric or formic acid) to improve peak shape.[5]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to an appropriate wavelength (e.g., 270 nm).

-

-

Data Analysis: Purity is determined by the relative peak area, similar to GC analysis.

Spectroscopic Characterization

Spectroscopic methods provide definitive structural confirmation.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons on the pyrazine ring (δ ~8.0-8.5 ppm).- Quartet for the ethyl -CH₂- group (δ ~2.8 ppm).- Singlet for the methylthio -SCH₃ group (δ ~2.5 ppm).- Triplet for the ethyl -CH₃ group (δ ~1.3 ppm). |

| ¹³C NMR | - Aromatic carbons in the pyrazine ring (δ ~140-160 ppm).- Ethyl -CH₂- carbon (δ ~25-30 ppm).- Methylthio -SCH₃ carbon (δ ~15-20 ppm).- Ethyl -CH₃ carbon (δ ~10-15 ppm). |

| Mass Spec (EI) | - Molecular Ion (M⁺): m/z 154.- Key Fragments: Loss of ethyl (m/z 125), loss of methylthio (m/z 107). |

| FTIR (IR) | - C-H stretching (aromatic and aliphatic) ~2900-3100 cm⁻¹.- C=N and C=C stretching (aromatic ring) ~1400-1600 cm⁻¹.- C-S stretching ~600-800 cm⁻¹. |

Applications and Industrial Relevance

The primary value of this compound lies in its potent sensory characteristics.

-

Flavor and Fragrance Industry: This compound is a vital ingredient for creating savory and roasted flavor profiles.[1] It is used to enhance the taste and aroma of a wide range of products, including baked goods, snacks, seasonings, and beverages.[1] Its ability to impart a rich, cooked-meat flavor makes it particularly useful in vegetarian products and savory snacks.[2]

-

Perfumery and Aromatherapy: The unique earthy and nutty notes are leveraged in specialty fragrances to create complex and innovative scent profiles.[1] It may also be used in aromatherapy blends for its distinctive aroma.[1]

-

Food Chemistry Research: As a key Maillard reaction product, scientists study its formation to understand and control flavor development in processed foods.[1][9]

-

Synthetic Chemistry: It serves as a functionalized heterocyclic building block for the synthesis of more complex molecules with potential applications in the pharmaceutical and agrochemical industries.[1]

Safety and Handling

While specific toxicological data for this compound is limited, data from structurally similar pyrazine derivatives provide guidance for safe handling. Pyrazine derivatives are assessed by organizations like the Flavor and Extract Manufacturers Association (FEMA) for their safety as food ingredients.[14][15]

-

Hazard Identification: Based on related compounds, it should be handled as a substance that may be harmful if swallowed and may cause skin, eye, and respiratory irritation.[16][17]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[18]

-

Handling: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[18] Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from sources of ignition.[1]

-

First Aid:

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[18]

-

Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing.[18]

-

Eye Contact: Rinse cautiously with water for several minutes. Seek immediate medical attention.[18]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[18]

-

Conclusion

This compound is a scientifically and commercially significant molecule. Its importance as a flavor and fragrance component is rooted in its formation during the Maillard reaction, a fundamental process in food chemistry. A thorough understanding of its synthesis, analytical characterization, and safe handling is crucial for its effective application in research and industry. This guide provides the foundational knowledge required by scientists and professionals to work with this versatile compound, fostering innovation in flavor science, synthetic chemistry, and beyond.

References

- Synthesis and reactions of Pyrazine | PPTX - Slideshare.

- Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - NIH.

- Technical Support Center: Synthesis of Pyrazine Derivatives - Benchchem.

- Pyrazine - Wikipedia.

- This compound - Chem-Impex.

- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review - Taylor & Francis.

- 2-ethyl-3-methyl thiopyrazine, 72987-62-3 - The Good Scents Company.

- 2-ETHYL-3-METHYLPYRAZINE - Flavor Extract Manufacturers Association (FEMA).

- Pyrazine, 2-ethyl-3-(methylthio)- - SIELC Technologies.

- CAS RN 72987-62-3 - Fisher Scientific.

- CAS 72987-62-3 this compound - BOC Sciences.

- 2-ETHYL-3-METHYLPYRAZINE - Ventos.

- 2-Methyl-3-(methylthio)pyrazine Manufacturer & Supplier in China - Pipzine Chemicals.

- This compound TCI Analytical reagent - AMI Scientific.

- 2-ethyl-3-methylpyrazine = 98 , FCC, FG 15707-23-0 - Sigma-Aldrich.

- 2-ETHYL-3-METHYLTHIOPYRAZINE | FEMA - Flavor and Extract Manufacturers Association.

- Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids.

- Pyrazine, 2-ethyl-3-(methylthio)- - the NIST WebBook.

- This compound | 72987-62-3 - Benchchem.

- This compound 72987-62-3 | Tokyo Chemical Industry Co., Ltd.(APAC).

- RIFM fragrance ingredient safety assessment, 2-ethyl-3-methylpyrazine, CAS Registry Number 15707-23-0.

- 2-ethyl-3-methyl pyrazine (CAS N° 15707-23-0) - ScenTree.

- Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient.

- Chemical Safety Data Sheet MSDS / SDS - 2-METHYL-3-(METHYLTHIO)PYRAZINE - ChemicalBook.

- Safety Data Sheet - Advanced Biotech.

- 2-Ethyl-3-methylpyrazine - SpectraBase.

- 2-methyl-3-(methyl thio) pyrazine, 2882-20-4 - The Good Scents Company.

- Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction - datapdf.com.

- This compound (C7H10N2S) - PubChemLite.

- 2-Ethyl-3-methylpyrazine - Optional[1H NMR] - Spectrum - SpectraBase.

- 2-Ethyl-3-Methylpyrazine | C7H10N2 | CID 27457 - PubChem.

- Showing Compound 2-Methyl-3-(methylthio)pyrazine (FDB020200) - FooDB.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-ethyl-3-methyl thiopyrazine, 72987-62-3 [thegoodscentscompany.com]

- 3. Pyrazine - Wikipedia [en.wikipedia.org]

- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 5. Pyrazine, 2-ethyl-3-(methylthio)- | SIELC Technologies [sielc.com]

- 6. Pyrazine, 2-ethyl-3-(methylthio)- [webbook.nist.gov]

- 8. datapdf.com [datapdf.com]

- 9. This compound | 72987-62-3 | Benchchem [benchchem.com]

- 10. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. ScenTree - 2-ethyl-3-methyl pyrazine (CAS N° 15707-23-0) [scentree.co]

- 13. tandfonline.com [tandfonline.com]

- 14. femaflavor.org [femaflavor.org]

- 15. femaflavor.org [femaflavor.org]

- 16. researchgate.net [researchgate.net]

- 17. prod.adv-bio.com [prod.adv-bio.com]

- 18. chemicalbook.com [chemicalbook.com]

Spectral Analysis of 2-Ethyl-3-(methylthio)pyrazine: A Technical Guide

Introduction

2-Ethyl-3-(methylthio)pyrazine is a heterocyclic aromatic compound with the molecular formula C₇H₁₀N₂S and a molecular weight of 154.23 g/mol .[1] This compound is a significant contributor to the aroma and flavor profiles of various food products, particularly those that have undergone thermal processing. Its characteristic nutty and roasted aroma makes it a valuable component in the flavor and fragrance industry.[1] Furthermore, its role as a building block in organic synthesis opens avenues for its application in the development of novel pharmaceutical and agrochemical agents.[1]

The precise structural elucidation and quality control of this compound heavily rely on modern analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This technical guide provides an in-depth analysis of the mass spectral fragmentation and a predictive interpretation of the ¹H and ¹³C NMR spectra of this compound. The protocols outlined herein are designed to serve as a practical resource for researchers, scientists, and professionals engaged in drug development and flavor chemistry, ensuring the accurate identification and characterization of this important molecule.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. The electron ionization (EI) mass spectrum of this compound provides a wealth of structural information.

Key Fragmentation Data

The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions that are indicative of its structure. The data presented in the table below is based on the spectrum available in the NIST (National Institute of Standards and Technology) database.[2]

| m/z | Proposed Fragment Structure | Interpretation |

| 154 | [C₇H₁₀N₂S]⁺ | Molecular Ion (M⁺) |

| 139 | [C₆H₇N₂S]⁺ | Loss of a methyl radical (•CH₃) from the ethyl group |

| 125 | [C₅H₅N₂S]⁺ | Loss of an ethyl radical (•C₂H₅) |

| 111 | [C₄H₃N₂S]⁺ | Further fragmentation of the pyrazine ring |

| 47 | [CH₃S]⁺ | Methylthio cation |

Fragmentation Pathway

The fragmentation of this compound under electron ionization conditions is initiated by the removal of an electron to form the molecular ion (M⁺) with a mass-to-charge ratio (m/z) of 154. The subsequent fragmentation is driven by the stability of the resulting ions and neutral species. A plausible fragmentation pathway is depicted in the following diagram:

Caption: Proposed mass fragmentation pathway of this compound.

The primary fragmentation event involves the cleavage of the ethyl group. The loss of a methyl radical (•CH₃) results in the formation of a stable ion at m/z 139. Alternatively, the loss of an ethyl radical (•C₂H₅) leads to the fragment ion at m/z 125. These fragmentation patterns are characteristic of alkyl-substituted aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (Predictive)

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons of the ethyl group, the methylthio group, and the pyrazine ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₂-CH₃ | 1.2 - 1.4 | Triplet (t) | 7.0 - 8.0 |

| -S-CH₃ | 2.4 - 2.6 | Singlet (s) | - |

| -CH₂-CH₃ | 2.7 - 2.9 | Quartet (q) | 7.0 - 8.0 |

| Pyrazine-H₅ | 8.0 - 8.2 | Doublet (d) | 2.0 - 3.0 |

| Pyrazine-H₆ | 8.2 - 8.4 | Doublet (d) | 2.0 - 3.0 |

Causality behind Predicted Shifts:

-

Ethyl Group: The methylene protons (-CH₂-) are adjacent to the electron-withdrawing pyrazine ring, causing them to be deshielded and appear at a higher chemical shift compared to the methyl protons (-CH₃). The coupling between these two groups will result in a quartet for the methylene protons and a triplet for the methyl protons, with a typical coupling constant of around 7-8 Hz.

-

Methylthio Group: The methyl protons of the methylthio group are attached to a sulfur atom, which is less electronegative than oxygen or nitrogen. This results in a singlet in the range of 2.4-2.6 ppm.

-

Pyrazine Protons: The two protons on the pyrazine ring are in a heteroaromatic environment and are therefore significantly deshielded, appearing at high chemical shifts. They are expected to show a small coupling to each other, resulting in two doublets.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂-C H₃ | 12 - 15 |

| -S-C H₃ | 15 - 20 |

| -C H₂-CH₃ | 25 - 30 |

| Pyrazine-C₅ | 140 - 145 |

| Pyrazine-C₆ | 145 - 150 |

| Pyrazine-C₂ | 150 - 155 |

| Pyrazine-C₃ | 155 - 160 |

Causality behind Predicted Shifts:

-

Alkyl Carbons: The carbons of the ethyl and methylthio groups will appear in the upfield region of the spectrum, as is typical for sp³ hybridized carbons.

-

Pyrazine Carbons: The carbons of the pyrazine ring are sp² hybridized and are part of an aromatic system, causing them to be significantly deshielded and appear in the downfield region. The carbons directly attached to the nitrogen atoms and the sulfur-containing substituent (C₂, C₃, and C₆) will be the most deshielded.

Experimental Protocols

To obtain high-quality spectral data for this compound, the following experimental protocols are recommended.

Mass Spectrometry (GC-MS) Protocol

Caption: General workflow for GC-MS analysis.

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or hexane to a concentration of approximately 1 mg/mL.

-

Gas Chromatography (GC):

-

Injector: Use a split/splitless injector at a temperature of 250°C.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separation.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/min.

-

Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometry (MS):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range of m/z 40-400.

-

Data Acquisition: Acquire data in full scan mode.

-

Rationale: This method ensures good separation of the analyte from any impurities and provides a standard fragmentation pattern that is comparable to library spectra.

Nuclear Magnetic Resonance (NMR) Protocol

Caption: General workflow for NMR analysis.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹H NMR Spectroscopy:

-

Spectrometer: Use a spectrometer with a proton frequency of 400 MHz or higher for better resolution.

-

Acquisition Parameters: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A spectral width of 16 ppm and a relaxation delay of 1-2 seconds are typically adequate.

-

-

¹³C NMR Spectroscopy:

-

Spectrometer: Use the same spectrometer as for ¹H NMR.

-

Acquisition Parameters: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 240 ppm and a longer relaxation delay (e.g., 2-5 seconds) are recommended. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

Rationale: The use of a high-field NMR spectrometer and standard acquisition parameters will provide high-resolution spectra, enabling accurate determination of chemical shifts and coupling constants, which are crucial for unambiguous structure elucidation.

Conclusion

The spectral data from Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy are indispensable for the definitive identification and structural characterization of this compound. While experimental NMR data is not currently widespread, the predictive analysis provided in this guide, based on established spectroscopic principles, offers a robust framework for its interpretation. The detailed experimental protocols serve as a practical guide for obtaining high-quality data, ensuring the integrity and reliability of future research and applications involving this significant flavor and aroma compound.

References

-

National Institute of Standards and Technology (NIST). (n.d.). Pyrazine, 2-ethyl-3-(methylthio)-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Biosynthesis of Alkylpyrazines in Microbial Cultures

Introduction

Alkylpyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are pivotal in the flavor and aroma profiles of a vast array of foods and beverages. Their characteristic nutty, roasted, and toasted notes are signature components of coffee, cocoa, roasted nuts, and baked goods. Beyond their sensory contributions, certain alkylpyrazines, such as 2,3,5,6-tetramethylpyrazine (TTMP), have garnered significant interest in the pharmaceutical industry for their potential therapeutic properties, including cardiovascular and cerebrovascular health benefits.[1]

Traditionally, the formation of alkylpyrazines in food has been associated with the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars at elevated temperatures.[2][3] However, the discovery of microbial pathways for alkylpyrazine synthesis has opened up new avenues for their production under milder, more controlled, and sustainable conditions.[4][5] This guide provides a comprehensive technical overview of the biosynthesis of alkylpyrazines in microbial cultures, intended for researchers, scientists, and drug development professionals. We will delve into the core metabolic pathways, present detailed experimental methodologies for the study and optimization of microbial alkylpyrazine production, and discuss advanced techniques for mechanistic elucidation.

Biochemical Pathways of Alkylpyrazine Biosynthesis

The microbial synthesis of alkylpyrazines is not a single, conserved pathway but rather a collection of metabolic routes that converge on the formation of the pyrazine ring. The specific alkylpyrazines produced are dependent on the microorganism and the available precursor molecules. Two primary pathways have been extensively studied: the amino acid-derived pathway, particularly from L-threonine, and the acetoin-based pathway.

L-Threonine-Dependent Pathway for 2,5-Dimethylpyrazine (2,5-DMP) and 2,3,5-Trimethylpyrazine (TMP)

Bacillus subtilis is a model organism for studying the L-threonine-dependent synthesis of 2,5-DMP and TMP.[6][7][8][9] This pathway involves a key enzyme, L-threonine-3-dehydrogenase (TDH), and a series of subsequent enzymatic and non-enzymatic steps.

The initial and rate-limiting step is the oxidation of L-threonine to L-2-amino-acetoacetate, catalyzed by TDH.[2][6] L-2-amino-acetoacetate is an unstable intermediate that can spontaneously decarboxylate to form aminoacetone.[6][7][8][9] Two molecules of aminoacetone can then undergo a non-enzymatic, pH-dependent condensation and oxidation to form 2,5-DMP.[6][8]

Interestingly, the enzyme 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL) competes with the formation of aminoacetone by cleaving L-2-amino-acetoacetate into glycine and acetyl-CoA.[6][7] Consequently, the inactivation of the gene encoding KBL has been shown to enhance the production of 2,5-DMP.[6][7]

The synthesis of TMP in this pathway occurs when aminoacetone condenses with an α-dicarbonyl compound derived from glucose metabolism, such as diacetyl or methylglyoxal.[6][9]

Acetoin-Based Pathway for 2,3,5,6-Tetramethylpyrazine (TTMP)

The biosynthesis of TTMP is prominently observed in microorganisms such as Corynebacterium glutamicum and various Bacillus species.[1][10][11] This pathway utilizes acetoin (3-hydroxy-2-butanone) as a key precursor.

Microorganisms typically produce acetoin from pyruvate, a central metabolite of glycolysis. Two key enzymes are involved in this conversion: acetolactate synthase (ALS) and α-acetolactate decarboxylase (ALDC).[12] ALS catalyzes the condensation of two pyruvate molecules to form α-acetolactate. Subsequently, ALDC decarboxylates α-acetolactate to produce acetoin.[12]

The final step in TTMP synthesis is the condensation of two acetoin molecules with an ammonia source, which can be provided by amino acid metabolism.[3][13]

Experimental Methodologies

A systematic approach is crucial for the successful study of microbial alkylpyrazine biosynthesis. This section provides detailed, self-validating protocols for the screening of producing organisms, optimization of production, and analytical quantification.

Screening and Isolation of Alkylpyrazine-Producing Microorganisms

The initial step in harnessing microbial alkylpyrazine production is the isolation of potent producer strains from natural environments.

Protocol 1: Screening and Isolation

-

Sample Collection: Obtain samples from environments rich in microbial activity and potential precursors, such as fermented foods (e.g., natto, Daqu), soil, and decaying plant matter.[4][6]

-

Enrichment Culture:

-

Prepare an enrichment medium containing a nitrogen source (e.g., peptone, yeast extract) and a carbon source (e.g., glucose). To specifically select for pyrazine producers, supplement the medium with precursors like L-threonine (for 2,5-DMP/TMP) or acetoin (for TTMP).[6]

-

Inoculate 1 g of the sample into 100 mL of the enrichment broth.

-

Incubate at a suitable temperature (e.g., 30-37°C) with shaking for 48-72 hours.

-

-

Isolation:

-

Perform serial dilutions of the enrichment culture in sterile saline.

-

Plate the dilutions onto a solid medium (e.g., Luria-Bertani agar).

-

Incubate until distinct colonies are visible.

-

-

Preliminary Screening:

-

Inoculate individual colonies into small volumes (e.g., 5 mL) of production medium in culture tubes.

-

After incubation, assess the cultures for the characteristic nutty or roasted aroma.

-

Self-Validation: Include a non-inoculated medium control to ensure that any detected aroma is of microbial origin.

-

-

Confirmation by GC-MS:

-

For aromatic cultures, perform a headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS) analysis to confirm the presence and identity of alkylpyrazines.

-

Self-Validation: Analyze the non-inoculated medium control by GC-MS to establish a baseline and confirm that the detected pyrazines are not artifacts of the medium or sterilization process.

-

Optimization of Fermentation Conditions for Enhanced Production

Once a promising strain is isolated, optimizing fermentation parameters is critical for maximizing alkylpyrazine yield.[1][10]

Protocol 2: Fermentation Optimization

-

One-Factor-at-a-Time (OFAT) Analysis:

-

Establish a baseline fermentation in a suitable production medium.

-

Systematically vary one parameter at a time while keeping others constant. Key parameters to investigate include:

-

Carbon Source and Concentration: (e.g., glucose, sucrose, starch at varying g/L)

-

Nitrogen Source and Concentration: (e.g., yeast extract, peptone, ammonium sulfate at varying g/L)

-

Precursor Concentration: (e.g., L-threonine, acetoin)

-

pH: (e.g., 5.0, 6.0, 7.0, 8.0)

-

Temperature: (e.g., 25°C, 30°C, 37°C, 45°C)

-

Aeration (Shaking Speed): (e.g., 100, 150, 200, 250 rpm)

-

-

Quantify alkylpyrazine production for each condition.

-

-

Response Surface Methodology (RSM):

-

Based on the OFAT results, select the most significant factors (typically 2-4).

-

Design a statistical experiment, such as a Box-Behnken or Central Composite Design, to investigate the interactions between these factors.[1][10]

-

Perform the fermentation experiments according to the design matrix.

-

Analyze the results using statistical software to build a predictive model and determine the optimal conditions for maximal alkylpyrazine production.[1][10]

-

Self-Validation: Validate the model by performing a fermentation under the predicted optimal conditions and comparing the experimental yield to the predicted yield.[1][10]

-

Table 1: Example of a Box-Behnken Design for Fermentation Optimization

| Run | Factor 1: Temperature (°C) | Factor 2: pH | Factor 3: Precursor (g/L) | Response: Alkylpyrazine Yield (mg/L) |

| 1 | 30 | 6.0 | 5 | |

| 2 | 37 | 6.0 | 10 | |

| 3 | 30 | 7.0 | 10 | |

| ... | ... | ... | ... | |

| 15 | 33.5 | 6.5 | 7.5 |

Extraction and Quantification of Alkylpyrazines using GC-MS

Accurate and reliable quantification of volatile alkylpyrazines is essential for all aspects of this research. Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a highly effective method for this purpose.[8][14]

Protocol 3: HS-SPME-GC-MS Analysis

-

Sample Preparation:

-

Transfer a precise volume (e.g., 5 mL) of the microbial culture or supernatant to a headspace vial.

-

Add a known concentration of an internal standard (e.g., a deuterated alkylpyrazine analog) to correct for matrix effects and extraction variability.

-

-

HS-SPME:

-

GC-MS Analysis:

-

Desorb the analytes from the SPME fiber in the hot GC inlet.

-

Separate the compounds on a suitable capillary column (e.g., DB-WAX or DB-5MS).[8]

-

Use a temperature gradient program to achieve optimal separation.[1]

-

Detect and identify the alkylpyrazines using a mass spectrometer in scan mode. For quantification, use selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

-

-

Quantification:

-

Generate a calibration curve using standard solutions of the target alkylpyrazines with the same internal standard concentration as the samples.

-

Calculate the concentration of alkylpyrazines in the samples based on the peak area ratios of the analytes to the internal standard.

-

Self-Validation: Include a matrix-matched calibration curve or perform standard additions to account for any potential matrix effects from the complex culture medium.

-

Advanced Techniques for Mechanistic Studies

To gain deeper insights into the biosynthetic pathways and enzyme mechanisms, more advanced techniques are required.

Stable Isotope Tracing

Stable isotope tracing is a powerful tool for elucidating metabolic pathways by tracking the incorporation of labeled atoms from a precursor into a final product.[9]

Workflow for Stable Isotope Tracing:

-

Select a Labeled Precursor: Choose a precursor molecule labeled with a stable isotope, such as ¹³C or ¹⁵N. For example, to trace the L-threonine pathway, use U-¹³C, ¹⁵N-L-threonine.

-

Culture the Microorganism: Grow the microorganism in a defined medium where the unlabeled precursor is replaced with the labeled version.

-

Harvest and Extract: At various time points, harvest the cells and culture supernatant. Extract the alkylpyrazines as described in Protocol 3.

-

Analyze by GC-MS: Analyze the extracts by GC-MS. The incorporation of the stable isotope will result in a predictable mass shift in the mass spectrum of the target alkylpyrazine.

-

Interpret the Results: The pattern of mass shifts provides information on which atoms from the precursor are incorporated into the product, thereby confirming the metabolic route.

Whole-Cell Catalysis

Whole-cell catalysis utilizes intact microbial cells as biocatalysts to convert a substrate into a desired product. This technique is particularly useful for studying the activity of specific pathways without the need for enzyme purification.

Workflow for Whole-Cell Catalysis:

-

Prepare the Biocatalyst: Grow the microorganism to a high cell density and harvest the cells by centrifugation. Wash the cell pellet with a suitable buffer to remove residual medium components.

-

Set up the Reaction: Resuspend the cell pellet in a reaction buffer containing the substrate of interest (e.g., L-threonine or aminoacetone).

-

Incubate: Incubate the reaction mixture under controlled conditions (temperature, pH, agitation).

-

Monitor Product Formation: At regular intervals, take samples from the reaction mixture and analyze for the formation of the target alkylpyrazine using GC-MS.

-

Controls:

-

No-cell control: A reaction mixture without microbial cells to check for non-enzymatic conversion of the substrate.

-

No-substrate control: A mixture with cells but without the substrate to ensure that the product is not being formed from endogenous precursors.

-

Conclusion and Future Perspectives

The biosynthesis of alkylpyrazines in microbial cultures represents a promising and sustainable alternative to traditional chemical synthesis. A thorough understanding of the underlying biochemical pathways and the implementation of robust experimental methodologies are paramount for harnessing the full potential of these microbial factories. The protocols and workflows detailed in this guide provide a solid foundation for researchers to explore, optimize, and elucidate the microbial production of these valuable flavor and pharmaceutical compounds.

Future research in this field is likely to focus on several key areas:

-

Discovery of Novel Producing Strains: High-throughput screening methods will be instrumental in identifying new microorganisms with unique alkylpyrazine production capabilities.

-

Metabolic Engineering: The genetic modification of producer strains to overexpress key enzymes, knock out competing pathways, and enhance precursor supply will be crucial for achieving industrially relevant titers.

-

Elucidation of Novel Pathways: While the major pathways are becoming clearer, there are likely other, as-yet-undiscovered routes to alkylpyrazine biosynthesis in the microbial world.

-

Process Optimization and Scale-up: Translating laboratory-scale findings to large-scale bioreactor production will require further optimization of fermentation processes and downstream processing.

By integrating fundamental biochemistry with applied microbiology and analytical chemistry, the scientific community can continue to unlock the secrets of microbial alkylpyrazine biosynthesis and pave the way for their broader application in the food and pharmaceutical industries.

References

-

Sustainable production of 2,3,5,6-Tetramethylpyrazine at high titer in engineered Corynebacterium glutamicum. Journal of Industrial Microbiology and Biotechnology. [Link]

-

Tetramethylpyrazine production from edible materials by the probiotic Bacillus coagulans. Preparative Biochemistry & Biotechnology. [Link]

-

An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. ASM Journals. [Link]

-

Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean. National Institutes of Health. [Link]

-

Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. National Institutes of Health. [Link]

-

An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. PubMed. [Link]

-

An Alkylpyrazine Synthesis Mechanism Involving L-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. ResearchGate. [Link]

-

An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis | Applied and Environmental Microbiology. ASM Journals. [Link]

-

A Beginner's Guide to Metabolic Tracing. Bitesize Bio. [Link]

-

The microbial production mechanism of tetramethylpyrazine in Chinese... ResearchGate. [Link]

-

Pyrazines biosynthesis. Generally, experimental data show a correlation... ResearchGate. [Link]

-

Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean. ResearchGate. [Link]

-

Sustainable production of 2,3,5,6-Tetramethylpyrazine at high titer in engineered Corynebacterium glutamicum. eScholarship. [Link]

-

Optimization of Fermentation Conditions for the Production of 2,3,5-Trimethylpyrazine by Recombinant Bacillus licheniformis. MDPI. [Link]

-

Overview on alkyl pyrazines. The most processed alkyl pyrazines 1–7.... ResearchGate. [Link]

-